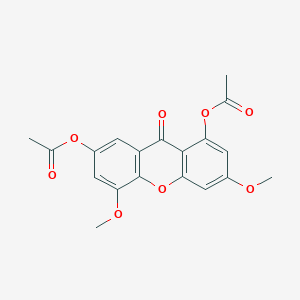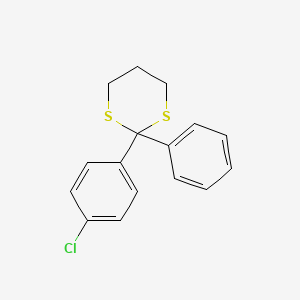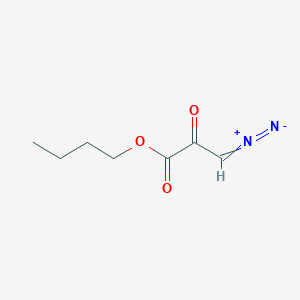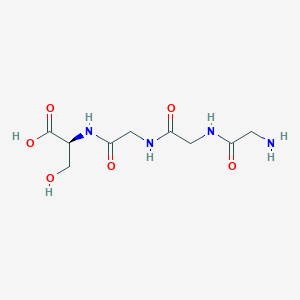
L-Serine, glycylglycylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine, glycylglycylglycyl-: is a compound that combines the amino acid L-serine with three glycine residues. L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of various biomolecules such as phosphoglycerides, sphingolipids, and methylenetetrahydrofolate
准备方法
Synthetic Routes and Reaction Conditions: L-serine can be synthesized from glycolysis intermediates. The process involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce L-serine . The addition of glycine residues can be achieved through peptide synthesis techniques, where glycine is sequentially added to L-serine using coupling reagents and protecting groups to ensure specificity and yield.
Industrial Production Methods: Industrial production of L-serine often involves microbial fermentation. For instance, recombinant Escherichia coli strains can be engineered to overproduce L-serine by optimizing metabolic pathways and using protein scaffolds to enhance enzyme activity . The glycine residues can be added post-production through chemical synthesis or enzymatic methods.
化学反应分析
Types of Reactions: L-serine, glycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: Reduction reactions can convert L-serine to serinol.
Substitution: The hydroxyl group in L-serine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various substituted serine derivatives.
科学研究应用
Chemistry: L-serine, glycylglycylglycyl- is used in peptide synthesis and as a building block for more complex molecules. It serves as a precursor for the synthesis of other amino acids and biomolecules .
Biology: In biological research, this compound is used to study protein structure and function. It is also involved in the synthesis of neurotransmitters and other signaling molecules .
Medicine: L-serine and its derivatives have therapeutic potential in treating neurological disorders, such as Alzheimer’s disease and schizophrenia, due to their role in neurotransmitter synthesis and modulation .
Industry: In the industrial sector, L-serine is used in the production of cosmetics, dietary supplements, and cell culture media .
作用机制
L-serine exerts its effects through various pathways. It is a precursor for the synthesis of glycine and D-serine, both of which act as co-agonists at NMDA receptors in the brain . This modulation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. Additionally, L-serine is involved in the synthesis of phospholipids and sphingolipids, which are essential for cell membrane integrity and signaling .
相似化合物的比较
Uniqueness: L-serine, glycylglycylglycyl- is unique due to the combination of L-serine and multiple glycine residues, which can enhance its biological activity and potential applications. The presence of glycine residues can improve the compound’s solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
206750-67-6 |
|---|---|
分子式 |
C9H16N4O6 |
分子量 |
276.25 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1 |
InChI 键 |
PAUIKPRNWYMNME-YFKPBYRVSA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
规范 SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
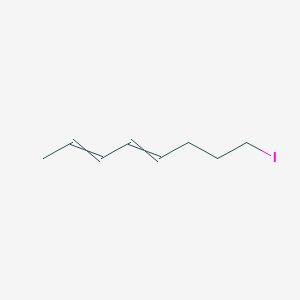

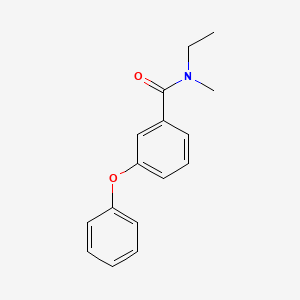
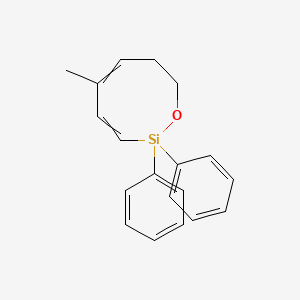
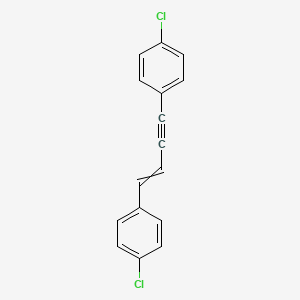
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
